REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5](F)=[CH:6][CH:7]=1.[NH:9]1[CH2:15][CH2:14][CH2:13][NH:12][CH2:11][C:10]1=[O:16].C(N(CC)CC)C>CN(C)C(=O)C.C(OCC)(=O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([N:12]2[CH2:13][CH2:14][CH2:15][NH:9][C:10](=[O:16])[CH2:11]2)=[N:4][CH:3]=1
|
Name
|
|
Quantity
|
315 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=CC1)F
|
Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
N1C(CNCCC1)=O
|
Name
|
|
Quantity
|
0.269 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C(C)=O)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with saturated aqueous sodium bicarbonate (15 mL), water (3×10 mL), and brine (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel (0.5-8.5% methanol/dichloromethane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)N1CC(NCCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |